molecular formula C14H21NO B14148951 N-(2,5-dimethylphenyl)-2-methylpentanamide CAS No. 335205-14-6

N-(2,5-dimethylphenyl)-2-methylpentanamide

Cat. No.: B14148951
CAS No.: 335205-14-6
M. Wt: 219.32 g/mol
InChI Key: VTZVQQDEOTYNHH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-methylpentanamide is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-methylpentanamide typically involves the reaction of 2,5-dimethylphenylamine with 2-methylpentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group into an amine, using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)acetamide
  • N-(2,5-dimethylphenyl)propionamide
  • N-(2,5-dimethylphenyl)butyramide

Uniqueness

N-(2,5-dimethylphenyl)-2-methylpentanamide is unique due to its specific structural features, such as the presence of a 2-methylpentanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

335205-14-6

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-methylpentanamide

InChI

InChI=1S/C14H21NO/c1-5-6-12(4)14(16)15-13-9-10(2)7-8-11(13)3/h7-9,12H,5-6H2,1-4H3,(H,15,16)

InChI Key

VTZVQQDEOTYNHH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

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